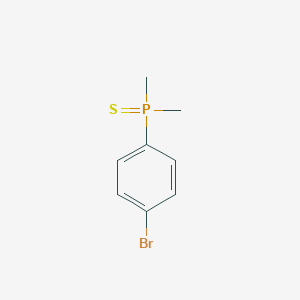
(4-Bromophenyl)dimethylphosphine sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)dimethylphosphine sulfide is an organophosphorus compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a dimethylphosphine sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)dimethylphosphine sulfide typically involves the reaction of 4-bromophenylmagnesium bromide with dimethylphosphine sulfide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)dimethylphosphine sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphine sulfide to phosphine.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, along with boronic acids or esters.
Major Products Formed
Oxidation: (4-Bromophenyl)dimethylphosphine oxide.
Reduction: (4-Bromophenyl)dimethylphosphine.
Substitution: Various substituted phenylphosphine sulfides, depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)dimethylphosphine sulfide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)dimethylphosphine sulfide in chemical reactions involves the interaction of the phosphine sulfide group with various reagents In catalytic processes, the compound can act as a ligand, coordinating to metal centers and facilitating the formation of reactive intermediates
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)dimethylphosphine oxide: Similar structure but with an oxygen atom instead of sulfur.
(4-Bromophenyl)diphenylphosphine: Contains phenyl groups instead of methyl groups.
(4-Bromophenyl)phosphine: Lacks the dimethyl groups.
Uniqueness
(4-Bromophenyl)dimethylphosphine sulfide is unique due to the presence of both bromine and phosphine sulfide groups, which confer distinct reactivity and coordination properties. This makes it a versatile compound for various applications in catalysis, synthesis, and material science.
Properties
Molecular Formula |
C8H10BrPS |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
(4-bromophenyl)-dimethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10BrPS/c1-10(2,11)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
IMYQOBWQTANKMU-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one](/img/structure/B12920614.png)
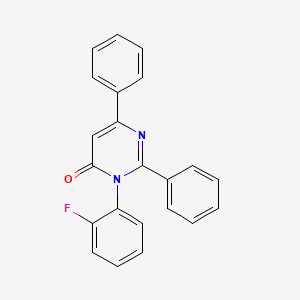
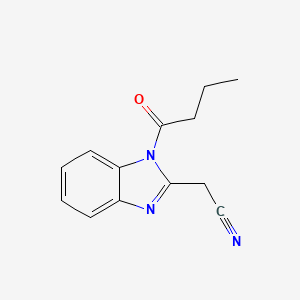
![5-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12920626.png)
![methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920629.png)
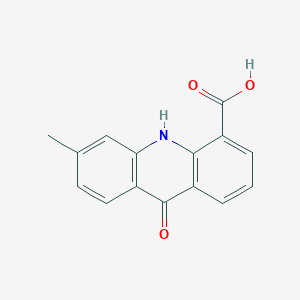
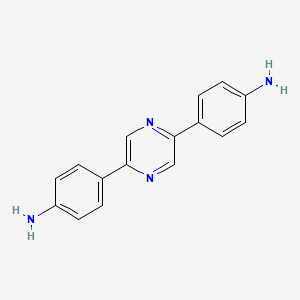
![3-Carboxy-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B12920644.png)
![6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12920650.png)

![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidine-6-thione](/img/structure/B12920663.png)
